Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2306274-96-2
VCID: VC7098018
InChI: InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H
SMILES: CC(C)(C)OC(=O)N1CC2CNC2C1.Cl
Molecular Formula: C10H19ClN2O2
Molecular Weight: 234.72

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride

CAS No.: 2306274-96-2

Cat. No.: VC7098018

Molecular Formula: C10H19ClN2O2

Molecular Weight: 234.72

* For research use only. Not for human or veterinary use.

Tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride - 2306274-96-2

Specification

CAS No. 2306274-96-2
Molecular Formula C10H19ClN2O2
Molecular Weight 234.72
IUPAC Name tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H18N2O2.ClH/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12;/h7-8,11H,4-6H2,1-3H3;1H
Standard InChI Key CTVDRVRVOABUPB-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2CNC2C1.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclo[3.2.0]heptane scaffold, a fused ring system comprising a five-membered ring and a four-membered ring. Two nitrogen atoms occupy positions 3 and 6 within the bicyclic framework, contributing to its basicity and ability to participate in hydrogen bonding . The tert-butyloxycarbonyl (Boc) group at position 3 serves as a protective moiety for the amine, enhancing stability during synthetic procedures . The hydrochloride salt form improves solubility in polar solvents, a critical factor for biological assays .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H18N2O2HCl\text{C}_{10}\text{H}_{18}\text{N}_2\text{O}_2 \cdot \text{HCl}
Molecular Weight234.73 g/mol
CAS Registry Number1419075-97-0
Stereochemistry(1R,5R) configuration
SolubilitySoluble in water, methanol, DMSO

Stereochemical Considerations

The (1R,5R) stereochemistry of the bicyclic core is pivotal for its interaction with chiral biological targets. Computational studies reveal that this configuration induces a specific spatial arrangement of the nitrogen atoms, enabling selective binding to enzymes or receptors . The Boc group’s tert-butyl substituent further influences conformational rigidity, reducing unwanted rotational freedom in synthetic intermediates .

Synthetic Methodologies

Stepwise Synthesis

The synthesis of tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride involves a multi-step sequence:

  • Bicyclic Core Formation: A [3+2] cycloaddition between a nitrile oxide and a strained alkene generates the bicyclo[3.2.0]heptane skeleton. This reaction proceeds under thermal conditions with moderate regioselectivity .

  • Boc Protection: Treatment with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in the presence of a base (e.g., triethylamine) selectively protects the secondary amine at position 3 .

  • Salt Formation: The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to yield the hydrochloride salt .

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield
CycloadditionNitrile oxide, 80°C, 12 h45–50%
Boc Protection(Boc)2O\text{(Boc)}_2\text{O}, Et3_3N, DCM, 0°C85%
Hydrochloride FormationHCl (g), Et2_2O, 0°C95%

Industrial-Scale Production

Continuous flow reactors have been employed to enhance yield and reproducibility. A recent pilot study demonstrated that microreactor technology reduces reaction times by 40% while maintaining a purity of >99% . Key challenges include minimizing epimerization during the cycloaddition step and ensuring consistent salt stoichiometry.

Applications in Medicinal Chemistry

Drug Discovery Scaffold

The compound’s rigid bicyclic structure mimics natural alkaloids, making it a valuable scaffold for designing kinase inhibitors and neurotransmitter analogs. For example, derivatives bearing fluorinated aryl groups at position 6 have shown nanomolar affinity for serotonin receptors (5-HT2A_{2A}) in preclinical models .

Case Study: Anticancer Activity

A 2024 study evaluated tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3-carboxylate hydrochloride as a precursor for dual PI3K/mTOR inhibitors. Structural modifications, including substitution of the Boc group with a sulfonamide, resulted in compounds with IC50_{50} values of 12 nM against breast cancer cell lines (MCF-7) . Mechanistic studies confirmed apoptosis induction via caspase-3 activation .

Stability and Degradation Pathways

Hydrolytic Stability

The Boc group undergoes slow hydrolysis under acidic conditions (pH < 3), releasing CO2_2 and tert-butanol. In contrast, the hydrochloride salt remains stable in neutral buffers (pH 6–8) for >30 days at 25°C .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a decomposition onset at 180°C, with primary degradation products including CO2_2, HCl, and residual carbonaceous material .

Future Directions

Stereoselective Synthesis

Advances in asymmetric catalysis could enable enantioselective synthesis of non-racemic mixtures, expanding utility in chiral drug development .

Hybrid Materials

Incorporation into metal-organic frameworks (MOFs) is being explored for catalytic applications, leveraging the nitrogen atoms’ Lewis basicity .

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